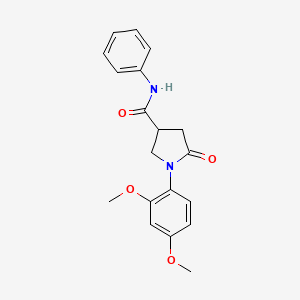
1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in regulating neuronal activity and neurotransmitter release. DPCPX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor and preventing the binding of adenosine. This results in the inhibition of the inhibitory effects of adenosine on neurotransmitter release, leading to an increase in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, enhance cognitive function, and reduce the symptoms of Parkinson's disease in animal models. It has also been shown to have neuroprotective effects in ischemic brain injury and reduce the severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has several advantages as a research tool. It is highly selective for the adenosine A1 receptor and does not bind to other adenosine receptor subtypes. It is also highly potent, allowing for the use of lower concentrations in experiments. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and could potentially be used to slow down or prevent the progression of these diseases. Another potential application is in the treatment of epilepsy, where this compound has been shown to reduce the severity of seizures. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective analogs with improved pharmacological properties.
Applications De Recherche Scientifique
1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has been widely used as a research tool to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in blocking the inhibitory effects of adenosine on the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This has led to its potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-8-9-16(17(11-15)25-2)21-12-13(10-18(21)22)19(23)20-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOLCJHHYRVXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4715451.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4715454.png)
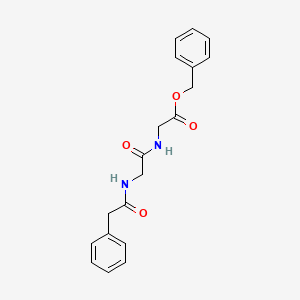

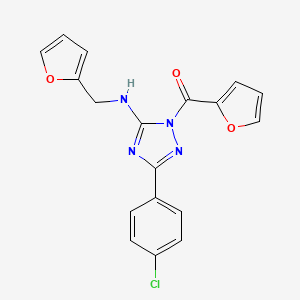
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B4715486.png)
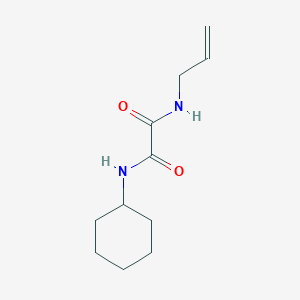
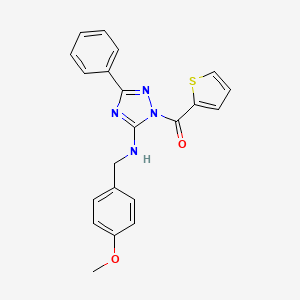
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide](/img/structure/B4715499.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-methyl-1-piperidinecarbothioamide](/img/structure/B4715510.png)

![3-chloro-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B4715518.png)
![N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide](/img/structure/B4715526.png)